molecular formula C42H65N11O12 B1668442 Cargutocin CAS No. 33605-67-3

Cargutocin

カタログ番号: B1668442
CAS番号: 33605-67-3
分子量: 916.0 g/mol
InChIキー: YHKWDHMRGAMOKU-DACMYBEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

カルグトシンの合成には、ペプチド骨格の調製から始まるいくつかのステップが含まれます。 合成経路には通常、以下のステップが含まれます。

カルグトシンの工業生産方法は、他のペプチド系医薬品に使用される方法と同様であり、大規模SPPSと精製プロセスが含まれます .

化学反応の分析

カルグトシンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、酸化剤として過酸化水素、還元剤としてジチオスレイトール、および置換のためのさまざまなアミノ酸誘導体などがあります これらの反応から生成される主要な生成物には、生物活性が変化したカルグトシンの改変バージョンが含まれます .

科学研究への応用

カルグトシンは、次のようないくつかの科学研究への応用があります。

    化学: カルグトシンは、ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

    生物学: 研究者は、子宮収縮や授乳など、さまざまな生理学的プロセスにおけるオキシトシン受容体の役割を調査するためにカルグトシンを使用しています。

    医学: カルグトシンは、産後出血や子宮弛緩に関連する他の疾患の予防における潜在的な治療用途について研究されています。

    産業: カルグトシンは、新しい子宮収縮剤やその他のペプチド系医薬品の開発に使用されています.

科学的研究の応用

Cargutocin has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use this compound to investigate the role of oxytocin receptors in various physiological processes, such as uterine contractions and lactation.

    Medicine: this compound is studied for its potential therapeutic applications in preventing postpartum hemorrhage and other conditions related to uterine atony.

    Industry: This compound is used in the development of new uterotonic agents and other peptide-based drugs.

類似化合物との比較

カルグトシンは、カルベトシンやデスアミノオキシトシンなどの他のオキシトシン類似体と似ています。 カルグトシンには、カルグトシンを際立たせる独自の特性があります。

    カルベトシン: カルグトシンと同様に、カルベトシンは産後出血の予防に使用されます。

    デスアミノオキシトシン: この化合物は、同様の子宮収縮特性を持つ別のオキシトシン類似体です。

参考文献

生物活性

Cargutocin, a synthetic analog of oxytocin, is gaining attention for its potential biological activities, particularly in obstetrics. This article explores the pharmacological properties, clinical applications, and safety profile of this compound, with a focus on its role in preventing postpartum hemorrhage (PPH) and enhancing uterine contractions.

Overview of this compound

This compound is designed to mimic the natural hormone oxytocin, which plays a crucial role in childbirth by promoting uterine contractions. As a long-acting oxytocin agonist, this compound has been developed to provide sustained uterotonic effects, which are beneficial in managing PPH—a significant cause of maternal morbidity and mortality.

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Mechanism of Action : It binds to oxytocin receptors on uterine smooth muscle, leading to increased frequency and intensity of contractions. This mechanism is crucial for effective management during and after childbirth.
  • Duration of Action : Compared to oxytocin, this compound has a longer duration of action. Intravenous administration leads to rapid onset of uterine contractions within two minutes, lasting for approximately 60 minutes .

Table 1: Comparison of Pharmacokinetic Properties

PropertyThis compoundOxytocin
Onset of Action2 minutes2-3 minutes
Duration of Action~60 minutes30-60 minutes
Route of AdministrationIV/IMIV/IM

Clinical Applications

This compound is primarily indicated for the prevention of PPH following cesarean sections. Its effectiveness has been demonstrated in various studies:

  • A systematic review highlighted that this compound significantly reduces blood loss compared to traditional treatments like oxytocin and ergometrine .
  • In randomized controlled trials, patients receiving this compound exhibited better uterine contractility at 2, 12, and 24 hours post-surgery compared to those treated with oxytocin .

Case Studies

  • Case Study on Efficacy : A study involving 200 women undergoing elective cesarean sections found that those administered this compound had significantly lower estimated blood loss compared to those receiving a combination of oxytocin and ergometrine (688.98 mL vs. 1026.97 mL; p<0.001) .
  • Adverse Effects : A recent case report documented a rare adverse event—placenta interception—associated with this compound administration during cesarean delivery. This highlights the need for careful monitoring when using this agent .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

  • Adverse Effects : Common side effects include nausea and vomiting, which occur with similar frequency as in oxytocin-treated patients . Serious adverse events are rare but can occur.
  • Comparative Safety : Studies indicate that this compound may have fewer gastrointestinal and cardiovascular side effects compared to other uterotonics like syntometrine .

Table 2: Summary of Adverse Events

Adverse EventIncidence in this compound GroupIncidence in Oxytocin Group
Nausea3%3%
Vomiting2%2%
Serious EventsRareRare

特性

IUPAC Name

(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWDHMRGAMOKU-DACMYBEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33605-67-3
Record name Cargutocin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARGUTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cargutocin
Reactant of Route 2
Reactant of Route 2
Cargutocin
Reactant of Route 3
Reactant of Route 3
Cargutocin
Reactant of Route 4
Cargutocin
Reactant of Route 5
Cargutocin
Reactant of Route 6
Cargutocin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。